2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde
Description
Significance of Biphenyl (B1667301) Derivatives in Contemporary Organic Synthesis
Biphenyls, which consist of two benzene (B151609) rings connected at the 1,1' position, are fundamental scaffolds in organic chemistry. rsc.org Their derivatives are crucial intermediates in the production of a wide array of products, including pharmaceuticals, agricultural chemicals, and materials for organic light-emitting diodes (OLEDs). rsc.org For many decades, the biphenyl framework has been recognized as a core structure in numerous medicinally active compounds and natural products. rsc.org
The utility of biphenyls stems from their rigid yet conformationally flexible structure, which can serve as a robust spacer between different parts of a molecule. arabjchem.org Although the basic biphenyl molecule is relatively non-reactive, the introduction of functional groups allows for a wide range of chemical transformations. arabjchem.orgijsdr.org This functionalization is key to its role as a versatile platform in drug discovery and materials science. researchgate.net The development of efficient synthetic methods, such as the Suzuki-Miyaura coupling, has significantly expanded the accessibility and application of diverse biphenyl derivatives. biosynce.com These compounds are integral to the synthesis of anti-inflammatory and anti-cancer drugs, where the biphenyl moiety can influence solubility, binding affinity to target proteins, and metabolic stability. biosynce.com
The Role of Aldehyde and Vinyl Moieties in Advanced Synthetic Methodologies
The aldehyde and vinyl functional groups are cornerstones of modern synthetic chemistry due to their versatile reactivity.
The aldehyde group is a highly valuable functional group in synthesis. It serves as an electrophilic site, readily participating in nucleophilic additions and condensation reactions. beilstein-journals.org Aldehydes are key substrates in numerous name reactions, including the Wittig reaction for forming alkenes and the Prins reaction for constructing complex cyclic systems. beilstein-journals.orgresearchgate.net For instance, acid-promoted condensation of an aldehyde with a homoallylic alcohol can initiate a cascade of reactions, such as Prins/Friedel-Crafts cyclizations, to build intricate molecular architectures in a single step. beilstein-journals.org The reactivity of aldehydes also extends to multicomponent reactions, where they can be used to generate molecular diversity efficiently. researchgate.net
The vinyl group , a simple carbon-carbon double bond, offers a wealth of synthetic possibilities. Vinyl ketones and esters are excellent Michael acceptors and dienophiles in cycloaddition reactions. nih.govscispace.com The vinyl moiety is a key building block for creating conjugated systems and can be introduced through various methods, including the Wittig reaction or Knoevenagel condensation with aldehydes. researchgate.netnih.gov Furthermore, vinyl groups are essential partners in powerful cross-coupling reactions, enabling the construction of complex carbon skeletons. nih.gov The synthesis of functionalized α-vinyl aldehydes has been developed as an efficient method for creating valuable building blocks for further transformations. nih.gov
The combination of both moieties in a single molecule, such as in α-vinyl aldehydes, provides a platform for sophisticated synthetic strategies, leveraging the distinct reactivity of each group. nih.gov
Structural Context and Synthetic Utility of Biphenyl-2-carbaldehyde Scaffolds
The biphenyl-2-carbaldehyde framework is the core of 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde. This scaffold is an important synthetic intermediate, often prepared via a Suzuki cross-coupling reaction between 2-bromobenzaldehyde (B122850) and phenylboronic acid. sigmaaldrich.comvulcanchem.com The aldehyde group at the 2-position provides a reactive handle for a multitude of chemical transformations.
The strategic placement of the aldehyde and vinyl groups on the biphenyl scaffold in this compound suggests significant potential for intramolecular reactions. The proximity of these reactive groups could facilitate cascade cyclizations to form complex polycyclic aromatic systems, such as phenanthrene (B1679779) derivatives. nih.gov For example, molecules like 2-(2-vinylphenyl)acetaldehydes are known precursors for Prins/Friedel–Crafts cyclization cascades to synthesize tetralin-2-ol scaffolds, which are valuable in drug research. beilstein-journals.org The synthetic utility of such scaffolds lies in their ability to serve as precursors for complex, rigid molecular structures through controlled chemical transformations. mdpi.com
The table below details the chemical properties of the parent scaffold, Biphenyl-2-carbaldehyde.
| Property | Value |
| Chemical Formula | C₁₃H₁₀O |
| Molecular Weight | 182.22 g/mol |
| Boiling Point | 91-92 °C at 0.15 mmHg |
| Density | 1.130 g/mL at 25 °C |
| Refractive Index | n20/D >1.6220 |
| CAS Number | 1203-68-5 |
Structure
3D Structure
Properties
Molecular Formula |
C15H12O |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-ethenylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c1-2-12-7-3-5-9-14(12)15-10-6-4-8-13(15)11-16/h2-11H,1H2 |
InChI Key |
XBHHMTWEVYUGQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Vinyl 1,1 Biphenyl 2 Carbaldehyde and Analogous Biphenyl Aldehydes
Strategies for the Construction of the Biphenyl (B1667301) Core
The creation of the biphenyl framework, the structural backbone of 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde, is a critical step in its synthesis. Chemists have developed a diverse array of methodologies to forge this crucial carbon-carbon bond between two aromatic rings. These strategies can be broadly categorized into palladium-catalyzed cross-coupling reactions, other transition metal-catalyzed approaches, and Grignard-based coupling reactions. Each of these approaches offers unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions, providing chemists with a versatile toolkit for accessing a wide range of biphenyl derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis stands at the forefront of modern organic synthesis, particularly for the construction of biaryl compounds. The versatility and efficiency of palladium-catalyzed cross-coupling reactions have made them the methods of choice for synthesizing complex molecules like this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Several named reactions fall under this category, each utilizing a different organometallic partner, which in turn influences the reaction's scope and limitations.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group compatibility, and the commercial availability and low toxicity of its key reagents. nih.gov This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound, typically a boronic acid or ester, and an organic halide or triflate. nih.govgre.ac.uk
In the context of synthesizing biphenyl aldehydes, this methodology proves particularly effective. For instance, a series of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes were successfully synthesized by coupling various substituted 2-(4-bromophenoxy)quinolin-3-carabaldehydes with different boronic acids. nih.gov The optimal yield in this synthesis was achieved using [(dppf)PdCl2] as the palladium catalyst and cesium carbonate as the base in a water/1,4-dioxane mixture. nih.gov
The synthesis of sterically hindered polychlorinated biphenyl derivatives has also been accomplished using Suzuki coupling, demonstrating superior yields (65–98%) compared to the classic Ullmann coupling reaction (20–38%). nih.gov Despite the use of a reactive catalyst system, the reaction showed high selectivity, with no significant coupling occurring with aromatic chlorine substituents. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Base | Yield | Ref. |
| Substituted 2-(4-bromophenoxy)quinolin-3-carabaldehydes | Substituted boronic acids | [(dppf)PdCl2] | Cs2CO3 | Good | nih.gov |
| Chlorinated iodobenzenes | Benzene (B151609) boronic acids | Pd(dba)2/DPDB | K3PO4 | 65-98% | nih.gov |
The Ullmann reaction, a classic method for forming carbon-carbon bonds, involves the copper-mediated coupling of two aryl halides to form a biaryl. researchgate.net While traditionally requiring harsh reaction conditions, modern variants have been developed that proceed under milder conditions. This reaction is particularly useful for the synthesis of symmetrical biaryls, though unsymmetrical biaryls can also be prepared. researchgate.net
For instance, the synthesis of 2,2'-dinitrobiphenyl (B165474) can be achieved through the Ullmann coupling of 1-iodo-2-nitrobenzene (B31338) using copper powder. rsc.org In the synthesis of sterically hindered polychlorinated biphenyl derivatives, the Ullmann coupling provided lower yields (20–38%) compared to the Suzuki coupling, partly due to the competing homo-coupling of the starting iodo compounds. nih.gov
Recent advancements have focused on developing more environmentally friendly and efficient Ullmann-type couplings. One such development is the use of a reusable Pd/ZrO2 catalyst for the coupling of aryl halides in the presence of potassium carbonate and dimethylformamide. researchgate.net Another approach utilizes a solid mixed metal oxide derived from Cu-Fe-layered double hydroxide (B78521) as a ligand-free catalyst for the C-C coupling of aryl halides. researchgate.net
| Reactant | Catalyst | Conditions | Product | Yield | Ref. |
| 1-iodo-2-nitrobenzene | Copper powder | Heat | 2,2'-dinitrobiphenyl | 50-90% conversion | rsc.org |
| Chlorinated iodobenzenes | Copper bronze | 230°C, 7d | Polychlorinated biphenyls | 20-38% | nih.gov |
| 4-iodoanisole | Pd/ZrO2 | K2CO3, DMF, 140°C | Biaryl | High | researchgate.net |
Beyond the Suzuki and Ullmann reactions, a suite of other powerful palladium-catalyzed cross-coupling methodologies are available for the synthesis of biphenyls. These include the Negishi, Stille, Kumada, and Hiyama couplings, each distinguished by the nature of the organometallic reagent employed. researchgate.netresearchgate.net
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgrsc.org This method is particularly valuable for coupling complex fragments in natural product synthesis. wikipedia.org The reaction is catalyzed by either palladium or nickel complexes. wikipedia.org The general mechanism involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the C-C bond. rsc.org
The Stille coupling employs organotin compounds (stannanes), which are valued for their stability to air and moisture and their compatibility with a wide range of functional groups. orgsyn.orgorganic-chemistry.org A significant drawback, however, is the toxicity of the tin reagents. organic-chemistry.org The reaction mechanism is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. rsc.org Recent advancements have focused on developing protocols that are catalytic in tin to mitigate the toxicity concerns. organic-chemistry.org
The Kumada coupling , one of the earliest developed cross-coupling reactions, utilizes Grignard reagents (organomagnesium compounds). organic-chemistry.orgwikipedia.org This method is economically advantageous for the synthesis of unsymmetrical biaryls on an industrial scale. organic-chemistry.org However, its application is limited by the reactivity of Grignard reagents towards certain functional groups. organic-chemistry.org The reaction can be catalyzed by either nickel or palladium complexes. wikipedia.org
The Hiyama coupling utilizes organosilicon compounds, which are attractive due to their low cost, low toxicity, and high stability. rsc.org The reaction requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step. organic-chemistry.org The mechanism involves the formation of a hypervalent silicon species, which then transfers its organic group to the palladium center. rsc.org The Hiyama-Denmark coupling is a notable variant that does not require a fluoride activator. organic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Key Features |
| Negishi | Organozinc | High reactivity, good functional group tolerance. wikipedia.orgrsc.org |
| Stille | Organotin | Air and moisture stable, wide functional group compatibility, toxic reagents. orgsyn.orgorganic-chemistry.org |
| Kumada | Organomagnesium (Grignard) | Economical, limited by Grignard reactivity. organic-chemistry.orgwikipedia.org |
| Hiyama | Organosilicon | Low cost, low toxicity, stable, requires activation. rsc.orgorganic-chemistry.org |
While palladium catalysts are the most extensively used, other transition metals have also demonstrated efficacy in catalyzing the formation of biphenyl structures. These alternative methods can offer different reactivity profiles, selectivities, and cost-effectiveness. Iron, for example, is an attractive alternative to palladium due to its low toxicity and high abundance. rsc.org Iron catalysts have been successfully employed in the synthesis of biphenylpyrrole derivatives from arylhalides and lithium arylboronates. rsc.org
Nickel catalysts are also widely used, particularly in Kumada and Negishi cross-coupling reactions. wikipedia.orgrsc.org They can be advantageous for certain substrates and offer a more cost-effective option compared to palladium. Rhodium has been shown to catalyze the o-C–H arylation of arylsilanes to produce biphenyl-2-carbonitrile derivatives. rsc.org Furthermore, copper-catalyzed reactions, in addition to the classic Ullmann coupling, have been developed for the synthesis of phenanthridine (B189435) derivatives from biaryl-2-carbonitriles and Grignard reagents. rsc.org The field of transition metal catalysis is continuously evolving, with ongoing research into the use of various metals to achieve efficient and selective C-C bond formation. nih.gov
Grignard-Based Coupling Reactions
Grignard reagents, or organomagnesium halides, are powerful nucleophiles that have long been used in the formation of carbon-carbon bonds. In the context of biphenyl synthesis, Grignard-based coupling reactions offer a direct and often cost-effective route. These reactions typically involve the coupling of an aryl Grignard reagent with an aryl halide, often catalyzed by a transition metal such as nickel or palladium, as seen in the Kumada coupling. wikipedia.org
However, Grignard reagents can also be used in other coupling protocols. For instance, manganese-catalyzed oxidative homo-coupling of aryl magnesium chlorides has been shown to efficiently produce symmetrical biaryls. researchgate.net This method is particularly attractive as the starting aryl chlorides are often cheaper and more readily available than the corresponding bromides and iodides. researchgate.net In another example, 2-cyano-4'-methyl biphenyl was prepared by the manganese chloride-catalyzed coupling of a p-tolyl magnesium chloride Grignard reagent with o-chlorobenzonitrile. google.com Iron-catalyzed cross-coupling of aryl Grignard reagents with iodo-bicyclo[1.1.1]pentanes has also been reported, showcasing the versatility of Grignard reagents in forming C-C bonds with various electrophiles. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |
| Aryl magnesium chloride | 1,2-dichloroethane | MnCl2 | Symmetrical biaryl | researchgate.net |
| p-tolyl magnesium chloride | o-chlorobenzonitrile | MnCl2 | 2-cyano-4'-methyl biphenyl | google.com |
| Aryl Grignard reagent | iodo-bicyclo[1.1.1]pentane | Iron catalyst | 1,3-C-disubstituted BCPs | researchgate.net |
Wurtz–Fittig Reaction for Biaryl Formation
The Wurtz-Fittig reaction is a foundational method in organic chemistry for creating carbon-carbon bonds, specifically for the synthesis of substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal. wikipedia.orgvedantu.com An extension of this method, often simply called the Fittig reaction, involves the coupling of two aryl halides in the presence of sodium metal and a dry ether solvent to produce biaryl compounds. ck12.org
The reaction mechanism is understood to proceed through either a radical pathway or an organo-alkali pathway. byjus.comtestbook.com In the radical mechanism, sodium metal facilitates the formation of aryl radicals, which then dimerize to form the biaryl product. testbook.comiitk.ac.in The organo-alkali mechanism involves the formation of an intermediate organosodium compound that then reacts with the second aryl halide. byjus.com
While historically significant, the Wurtz-Fittig reaction for creating unsymmetrical biaryls is often hampered by the formation of symmetrical side products (e.g., biphenyl from two molecules of bromobenzene, and a substituted biphenyl from two molecules of the other aryl halide), which complicates purification and reduces the yield of the desired product. ck12.org To favor the formation of the asymmetrical product, the halide reactants should have different chemical reactivities. wikipedia.org
Table 1: Wurtz-Fittig Reaction Components for Biaryl Synthesis
| Component | Role | Example |
|---|---|---|
| Aryl Halide 1 | First coupling partner | 2-Bromobenzaldehyde (B122850) |
| Aryl Halide 2 | Second coupling partner | 2-Bromostyrene |
| Sodium Metal | Coupling agent/reductant | Na |
Methodologies for Introducing the Formyl (-CHO) Group onto the Biphenyl Scaffold
The formyl group (-CHO) is a key functional group that can be introduced onto an aromatic ring through several methods. wikipedia.orgkhanacademy.org For a biphenyl scaffold, these reactions involve electrophilic aromatic substitution.
One common industrial method is a variation of the Gattermann-Koch reaction , which uses a mixture of carbon monoxide and hydrogen chloride gas in the presence of a catalyst system, such as anhydrous aluminum chloride and cuprous chloride. google.com This method can be used to directly formylate biphenyl to produce 4-formyl biphenyl. google.com
Other established formylation techniques include:
Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the electrophile.
Reimer-Tiemann Reaction: This method is typically used for the ortho-formylation of phenols, where chloroform (B151607) in a basic solution generates dichlorocarbene (B158193) as the electrophile. youtube.com
Friedel-Crafts Acylation: A related two-step process involves Friedel-Crafts acylation to introduce a ketone, which is then followed by a subsequent reduction to the aldehyde.
Table 2: Comparison of Formylation Methods for Aromatic Scaffolds
| Method | Reagents | Electrophile | Typical Application |
|---|---|---|---|
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | [HCO]⁺ | Formylation of arenes/polyarenes |
| Vilsmeier-Haack | POCl₃, DMF | Vilsmeier reagent | Formylation of electron-rich arenes |
Stereoselective Introduction of the Vinyl Group
Introducing a vinyl group onto an aromatic ring with control over the stereochemistry (E/Z configuration) is crucial for defining the final molecule's three-dimensional structure. Several modern synthetic methods offer high stereoselectivity for this transformation. rsc.org
Boron-Wittig Reactions for Vinyl Boronate Formation
A powerful, transition-metal-free approach for creating vinyl groups is the Boron-Wittig reaction. nih.gov This highly stereoselective method involves the reaction of stable and easily prepared 1,1-bis(pinacolboronates) with aldehydes to produce a range of di- and trisubstituted vinyl boronate esters. nih.govacs.org
These vinyl boronates are exceptionally useful synthetic intermediates. organic-chemistry.org Their stability allows them to be isolated and then used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the vinyl group to the biphenyl scaffold. nih.gov This two-step sequence allows for precise control over the placement and stereochemistry of the vinyl substituent. The reaction is noted for its high efficiency and stereoselectivity, which can be influenced by the choice of boronic ester ligands and aldehyde substituents. organic-chemistry.org
Table 3: Boron-Wittig Reaction for Vinyl Boronate Synthesis
| Aldehyde Reactant | Boron Reagent | Base | Product Type | Ref. |
|---|---|---|---|---|
| n-Hexanal | 1,1-bis(pinacolboronate) | LiTMP | Z-trisubstituted vinyl boronate | nih.gov |
Rhodium-Catalyzed Synthesis of α-Vinyl Aldehydes (e.g., from Enaminones and Vinyl Carbenoids)
An efficient rhodium(II)-catalyzed synthesis provides a route to functionalized α-vinyl aldehydes with high E/Z stereoselectivity. nih.govresearchgate.net This method proceeds under very mild, room-temperature conditions and demonstrates a broad substrate scope. researchgate.netlookchem.com The reaction mechanism involves the cyclopropanation of enaminones with vinyl carbenoids, which are generated in situ from cyclopropenes. nih.govresearchgate.net This is followed by a selective carbon-carbon bond cleavage of the resulting aminocyclopropane intermediate to yield the α-vinyl aldehyde. nih.gov While this method directly forms an aldehyde with an adjacent vinyl group, it represents a significant strategy for constructing the α-vinyl carbonyl motif that is present in many complex and biologically active molecules. researchgate.net
Wittig Reactions in Conjugated Vinyl Biaryl Synthesis
The Wittig reaction is a widely used and reliable method for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.org The reaction employs a phosphonium (B103445) ylide (a Wittig reagent), which reacts with a carbonyl compound to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org
In the context of synthesizing this compound, the Wittig reaction is an ideal method for introducing the vinyl group onto a pre-formed biphenyl aldehyde scaffold. nih.gov For example, a 2'-formyl-[1,1'-biphenyl] derivative can be reacted with a methyl-substituted phosphonium ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to generate the terminal vinyl group. wikipedia.org This approach has been successfully used in the synthesis of various vinyl biaryl precursors for applications like photoelectrocyclization reactions to form phenanthrenes. nih.gov The stereochemical outcome of the Wittig reaction (Z- or E-alkene) can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org
Table 4: Wittig Reaction for Vinyl Group Introduction
| Carbonyl Substrate | Wittig Reagent | Product |
|---|---|---|
| Aldehyde (R-CHO) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Terminal Alkene (R-CH=CH₂) |
Convergent and Divergent Synthetic Pathways
A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then joined together in the later stages of the synthesis. nih.gov For the target compound, a convergent approach might involve:
Synthesizing a 2-formylphenylboronic acid.
Synthesizing a 2-vinylbromobenzene.
Coupling these two fragments using a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.
A divergent synthesis , in contrast, begins with a central core molecule that is sequentially functionalized to create a library of related compounds. wikipedia.org A divergent approach to the target molecule could start with a [1,1'-biphenyl] scaffold. This core would then undergo a series of reactions to introduce the necessary functional groups, for example:
Selective formylation of one ring.
Selective halogenation of the other ring, followed by a vinylation reaction (e.g., Stille or Heck coupling).
This strategy is particularly useful for creating a series of analogous compounds for structure-activity relationship studies, as different functional groups can be introduced from a common intermediate. researchgate.net
One-Pot Multicomponent Domino Reactions (e.g., Carbocyclization involving Biphenyl-2-carbaldehydes)
In the context of synthesizing biphenyl aldehydes, a domino reaction could involve a carbocyclization cascade. For instance, a Brønsted acid-catalyzed carbocyclization has been reported for the synthesis of fused heterotricycles. nih.gov This type of reaction typically involves the condensation of an alcohol or sulfonamide with an aldehyde, followed by an intramolecular coupling of an alkyne, an oxocarbenium/iminium ion, and an arene. nih.gov While not specifically described for this compound, a similar strategy could be envisioned.
A hypothetical domino reaction for the synthesis of a biphenyl aldehyde scaffold could involve the coupling of three or more components in a single pot. For example, a reaction could be designed starting from simpler precursors that assemble the biphenyl core and introduce the vinyl and carbaldehyde functionalities in a sequential manner. The key advantage of such a multicomponent approach is the ability to generate molecular complexity rapidly. nih.gov Research has demonstrated the successful application of one-pot multicomponent reactions for the synthesis of various biphenyl derivatives, highlighting the versatility of this methodology. nih.gov
| Reaction Type | Key Features | Potential Application |
| Domino Reaction | Multiple bond-forming events in a single operation; high efficiency. beilstein-journals.org | Assembly of the biphenyl backbone and concurrent functionalization. |
| Carbocyclization | Formation of cyclic structures via carbon-carbon bond formation. nih.gov | Construction of fused ring systems attached to the biphenyl core. |
| Multicomponent | Three or more reactants combined in a single step. nih.gov | Rapid generation of diverse biphenyl aldehyde analogues. |
Catalyst-Controlled Regiodivergent and Enantiodivergent Synthesis
The ability to control the regioselectivity and enantioselectivity of a chemical reaction is a hallmark of modern synthetic chemistry. Catalyst-controlled methodologies are particularly powerful in this regard, as the choice of catalyst can direct the reaction to form a specific regioisomer or enantiomer from a common starting material.
Regiodivergent Synthesis:
A regiodivergent synthesis allows for the selective formation of different constitutional isomers by tuning the catalyst or reaction conditions. For instance, catalyst-controlled regiodivergent Friedel-Crafts reactions have been developed, where an organocatalyst can direct the reaction to a specific position on an aromatic ring. rsc.org In the synthesis of functionalized biphenyls, a catalyst could be used to control the position of the vinyl group, for example, leading to either the 2'-vinyl or other positional isomers. The choice between a chiral tertiary amine or a Brønsted/Lewis acid catalyst has been shown to switch the site of reaction in other systems. rsc.org
The regioselectivity in radical reactions of β-alkyl nitroalkenes, for example, can be controlled by the choice of solvent and catalyst, leading to either allyl or vinyl sulfones. nih.gov This principle of catalyst and condition control could be applied to the vinylation of a biphenyl precursor to selectively obtain the desired 2'-vinyl isomer.
Enantiodivergent Synthesis:
Enantiodivergent synthesis aims to produce either of two enantiomers of a chiral molecule from the same starting material by using different chiral catalysts. This is a highly sought-after strategy in the synthesis of pharmaceuticals and other bioactive molecules. Palladium(II)/Brønsted acid-catalyzed enantioselective oxidative carbocyclization–borylation of enallenes is an example of generating chiral carbocycles with high enantiomeric excess. researchgate.net
For a molecule like this compound, if a chiral center were to be introduced, an enantiodivergent approach would be invaluable. For example, a catalyst system could be designed to control the facial selectivity of a key bond-forming step, leading to either the (R) or (S) enantiomer of a derivative. While the parent molecule is achiral, derivatives with chiral centers could be accessed using such methodologies.
| Control Type | Description | Potential Application in Biphenyl Synthesis |
| Regiodivergent | Selective formation of different constitutional isomers using different catalysts. rsc.org | Controlled placement of the vinyl group on the biphenyl ring system. |
| Enantiodivergent | Selective formation of either enantiomer of a chiral product using different chiral catalysts. researchgate.net | Synthesis of chiral derivatives of biphenyl aldehydes with high enantiopurity. |
Mechanistic Investigations of Reactions Involving 2 Vinyl 1,1 Biphenyl 2 Carbaldehyde
Elucidation of Cross-Coupling Reaction Mechanisms (e.g., Palladium Cycles)
The synthesis of the 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde framework often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The mechanism of these reactions is well-established and proceeds through a catalytic cycle involving a palladium catalyst. youtube.com The key advantages of reactions like the Suzuki-Miyaura coupling include mild reaction conditions and a high tolerance for various functional groups. nih.gov
The catalytic cycle is generally understood to involve three primary steps:
Oxidative Addition : The cycle begins with a palladium(0) complex, which reacts with an aryl or vinyl halide (or triflate). nih.govnobelprize.org In this step, the palladium is oxidized from Pd(0) to Pd(II) as it inserts into the carbon-halogen bond, forming an organopalladium(II) intermediate. youtube.comnobelprize.orgnih.gov The use of bulky and electron-rich phosphine (B1218219) ligands can stabilize monoligated Pd(0) species, which are believed to accelerate this step. nih.gov
Transmetalation : The organopalladium(II) complex then reacts with a second coupling partner, typically an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction. nobelprize.org In this step, the organic group from the organometallic reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. youtube.comnobelprize.org This step assembles both organic fragments onto the same palladium atom. nobelprize.org
Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups are joined to form a new carbon-carbon bond, creating the final biphenyl (B1667301) product. youtube.com This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the catalytic cycle. nih.govyoutube.com
Table 1: Mechanistic Steps of a Palladium-Catalyzed Cross-Coupling Reaction
| Step | Description | Palladium Oxidation State Change | Key Intermediate |
|---|---|---|---|
| Oxidative Addition | The Pd(0) catalyst reacts with an organic halide (R-X). | 0 → +2 | R-Pd(II)-X |
| Transmetalation | An organometallic reagent (R'-M) transfers its organic group to the palladium complex. | No Change | R-Pd(II)-R' |
Mechanistic Pathways of Domino and Carbocyclization Reactions (e.g., Allene-Mediated Sequences)
Domino reactions, which involve two or more bond-forming transformations under the same conditions, offer an efficient route to complex molecular architectures from simpler precursors. epfl.ch While specific domino reactions involving this compound are not extensively detailed, mechanistic principles can be inferred from related systems, particularly those involving allene (B1206475) intermediates.
A plausible mechanistic pathway involves the rearrangement of a vinyl allene oxide, which could be formed from a precursor related to the target molecule. rsc.org Based on computational studies, the rearrangement of vinyl allene oxides to cyclopentenones can proceed through a stepwise mechanism. rsc.orgrsc.org
The proposed sequence is as follows:
Oxirane Ring Opening : The process initiates with the ring-opening of the allene oxide's oxirane ring. rsc.org This step forms a vinylcyclopropanone intermediate. rsc.org
Sigmatropic Rearrangement : The vinylcyclopropanone then undergoes a nobelprize.orgnih.gov-C sigmatropic rearrangement. rsc.org
Electrocyclization : The resulting intermediate, an oxidopentadienyl diradical, can undergo isomerization and subsequent electrocyclization to form the final carbocyclic product. rsc.org
The stereochemical outcome of such sequences is often controlled by helically chiral transition states, which allows the stereochemistry of the starting allene to be transferred to the final product. rsc.org These allene-mediated domino reactions represent a powerful strategy for constructing complex ring systems in a single operation. nih.gov
Table 2: Hypothetical Allene-Mediated Domino Carbocyclization Sequence
| Step | Mechanistic Description | Intermediate Formed |
|---|---|---|
| 1 | Formation of a vinyl allene oxide from a suitable precursor. | Vinyl allene oxide |
| 2 | Ring-opening of the oxirane portion of the allene oxide. rsc.org | Vinylcyclopropanone rsc.org |
| 3 | nobelprize.orgnih.gov-C sigmatropic rearrangement. rsc.org | Oxidopentadienyl diradical rsc.org |
Insights into Stereoselective Vinyl Group Formation Mechanisms
The stereochemistry of the vinyl group in this compound is crucial for its subsequent reactivity, particularly in cyclization reactions. Several mechanistic strategies can be employed to achieve high stereoselectivity in the formation of vinyl groups.
One powerful method involves the hydroalumination of silylacetylenes . This approach uses reagents like diisobutylaluminum hydride (DIBAL-H) to stereoselectively generate vinylaluminums from alkyne precursors. nih.gov These vinylaluminum species can then be used in copper-catalyzed enantioselective conjugate additions to form vinyl-substituted carbon centers with high stereocontrol. nih.gov The resulting vinylsilanes are versatile intermediates that can be converted to vinyl halides or undergo protodesilylation without loss of the alkene's stereochemistry. nih.gov
Another mechanistic pathway involves the formation of vinyl radical intermediates . In photochemical cross-coupling reactions between vinyl halides and thiols, a key intermediate is a vinyl radical. nih.gov Theoretical and experimental studies suggest that these reactions favor the formation of a linear, sp-hybridized vinyl radical. nih.gov This preference is due to either its direct formation or a rapid interconversion from bent π-type radicals. nih.gov The recombination of this stabilized linear radical intermediate with another radical species, such as a sulfur-centered radical, ultimately leads to the formation of the vinyl sulfide (B99878) product, often with a strong preference for the trans isomer. nih.gov
Table 3: Comparison of Stereoselective Vinyl Group Formation Mechanisms
| Mechanism | Key Reagent/Condition | Key Intermediate | Stereochemical Control |
|---|---|---|---|
| Hydroalumination | Diisobutylaluminum hydride (DIBAL-H) on a silylacetylene precursor. nih.gov | Vinylaluminum species. nih.gov | The geometry of the vinylaluminum dictates the final product stereochemistry. nih.gov |
Photochemical Reaction Mechanisms (e.g., Photoelectrocyclization)
Vinyl biphenyl systems, including this compound, are known to undergo photochemical reactions, most notably 6π photoelectrocyclization to form dihydrophenanthrene derivatives. nih.gov The mechanism of this transformation has been studied in detail and involves several key steps following the absorption of UV light. nih.govnih.gov
Photoexcitation : The reaction is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state, typically the first singlet excited state (S1). nih.govnih.gov For the reaction to occur, the molecule must be in a syn or s-cis conformation, where the vinyl group and the second phenyl ring are on the same side of the biphenyl linkage. nih.govnih.gov
Electrocyclization : From the excited state, the molecule undergoes a 6π conrotatory electrocyclization. nih.gov This process forms a new carbon-carbon bond and generates a cyclic [8,9a]-dihydrophenanthrene intermediate. nih.gov Computational studies suggest this cyclization proceeds through an excited-state reaction pathway that approaches a crossing seam between the excited (S1) and ground (S0) states, leading to efficient, nonadiabatic decay back to the ground state surface where the cyclization is completed. nih.gov
Rearomatization : The dihydrophenanthrene intermediate is not aromatic. It subsequently undergoes a thermally allowed, suprafacial nobelprize.orgnih.gov-hydride shift to regenerate an aromatic system, yielding the final 9,10-dihydrophenanthrene (B48381) product. nih.gov
Table 4: Key Stages of the Photoelectrocyclization of 2-Vinylbiphenyl
| Stage | Mechanistic Event | Intermediate Species | Key Feature |
|---|---|---|---|
| 1. Excitation | Absorption of UV light by the syn-conformer. nih.gov | Singlet excited state (S1). nih.gov | Only the syn rotamer is reactive. nih.gov |
| 2. Cyclization | 6π conrotatory electrocyclization. nih.gov | [8,9a]-dihydrophenanthrene. nih.gov | Occurs on the excited state potential energy surface, followed by decay to the ground state. nih.gov |
Stereochemical Considerations in 2 Vinyl 1,1 Biphenyl 2 Carbaldehyde Chemistry
E/Z Stereoselectivity in Vinyl Aldehyde Synthesis
The synthesis of the vinyl moiety in compounds such as 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde often relies on olefination reactions of a precursor aldehyde. The geometric outcome of the resulting double bond, designated as either E (entgegen) or Z (zusammen), is a crucial aspect of stereochemical control. The choice of reaction conditions and reagents dictates the predominant isomer.
Common methods for introducing a vinyl group include the Wittig reaction and its variants. The Wittig reaction, for instance, can be tuned to favor either the Z or E isomer. Unstabilized ylides typically yield the Z-alkene, while stabilized ylides favor the E-alkene. The Horner-Wadsworth-Emmons (HWE) reaction, another popular olefination method, generally provides excellent selectivity for the E-isomer.
Other stereoselective methods for vinyl group synthesis include hydrozirconation of terminal alkynes, which can produce (E)-vinyl compounds. researchgate.net For example, the reaction of terminal alkynes with Schwartz's reagent (Cp₂Zr(H)Cl) followed by trapping with an appropriate electrophile can yield (E)-vinyl sulfides stereoselectively. researchgate.net Similarly, hydrozirconation of alkyl silyl acetylenes has been used to afford (E)-1-silylvinyl sulfides with high stereoselectivity. researchgate.net These general strategies can be adapted to precursors of this compound to control the geometry of the vinyl substituent.
| Olefination Method | Typical Reagents | Primary Stereochemical Outcome | Notes |
|---|---|---|---|
| Wittig Reaction (Unstabilized Ylide) | Alkyltriphenylphosphonium halide + Strong Base (e.g., n-BuLi) | Z-alkene | Selectivity is generally high under salt-free conditions. |
| Wittig Reaction (Stabilized Ylide) | Ylides with electron-withdrawing groups (e.g., ester, ketone) | E-alkene | Reaction is thermodynamically controlled. |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion (e.g., from triethyl phosphonoacetate) | E-alkene | Generally provides higher E-selectivity than the Wittig reaction. |
| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malonic acid) + Base (e.g., piperidine) | E-alkene | Often used for synthesizing vinyl phenols from hydroxybenzaldehydes. researchgate.net |
Atropisomerism and Axial Chirality in Substituted Biphenyl (B1667301) Systems
The structure of this compound is a classic example of a system capable of exhibiting atropisomerism. This phenomenon occurs when rotation around a single bond is significantly hindered, leading to stable, isolable stereoisomers called atropisomers. pharmaguideline.com In substituted biphenyls, this restricted rotation is caused by steric hindrance between bulky groups located at the ortho-positions (the 2, 2', 6, and 6' positions) of the two phenyl rings. libretexts.orgyoutube.com
For this compound, the carbaldehyde group at the 2-position and the vinyl group at the 2'-position provide the necessary steric bulk to impede free rotation about the C1-C1' single bond. This hindrance forces the phenyl rings to adopt a non-planar, twisted conformation. libretexts.org If the substitution pattern on each ring is asymmetric, the molecule as a whole lacks a plane of symmetry and becomes chiral. stackexchange.com This type of chirality, which arises from the spatial arrangement of substituents about an axis rather than a point (chiral center) or a plane, is known as axial chirality. stackexchange.comwikipedia.org The C1-C1' bond serves as the chiral axis.
The stability of the atropisomers depends on the energy barrier to rotation. A barrier of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature. libretexts.org The size and nature of the ortho-substituents are the primary factors determining the height of this barrier. libretexts.org The presence of at least three sufficiently large ortho-substituents is often a prerequisite for observable optical activity due to restricted rotation. youtube.com
| Factor | Influence on Rotational Barrier | Example in this compound |
|---|---|---|
| Size of Ortho-Substituents | Larger groups increase steric hindrance and raise the rotational barrier. libretexts.org | The carbaldehyde (-CHO) and vinyl (-CH=CH₂) groups are sufficiently bulky to restrict rotation. |
| Number of Ortho-Substituents | Increasing the number of ortho-substituents (up to four) generally increases the barrier. youtube.com | This molecule has two ortho-substituents. |
| Bridging Groups | The presence of a ring or bridge connecting the two phenyl rings can lock the conformation, leading to a very high barrier. | Not applicable to this specific molecule. |
| Temperature | Higher thermal energy can overcome the rotational barrier, leading to racemization. libretexts.org | The stability of the enantiomers is temperature-dependent. |
Enantioselective Catalytic Approaches to Biphenyl Derivatives
The synthesis of single enantiomers of axially chiral biphenyls is a significant challenge in organic chemistry. Enantioselective catalysis offers powerful strategies to achieve this goal, often by constructing the biaryl axis in an asymmetric fashion. Transition-metal catalysis, particularly with palladium, has been highly successful in this area. nih.gov
One prominent approach is the asymmetric Suzuki-Miyaura cross-coupling reaction. In this method, a chiral catalyst, typically a palladium complex bearing a chiral phosphine (B1218219) ligand (such as BINAP), is used to couple an aryl boronic acid with an aryl halide. The chiral ligand creates an asymmetric environment around the metal center, influencing the rotational orientation of the aryl groups during the crucial bond-forming step, thereby favoring the formation of one atropisomer over the other.
Catalytic enantioselective C-H functionalization has also emerged as a powerful tool. snnu.edu.cn For instance, rhodium and iridium catalysts with chiral cyclopentadienyl (Cp) ligands have been developed for various enantioselective C-H activation/annulation reactions to build complex chiral molecules. snnu.edu.cn Furthermore, palladium-catalyzed asymmetric synthesis of axially chiral vinyl arenes from aryl bromides and hydrazones has been reported, representing a direct method to access structures similar to the target molecule. nih.gov Nickel-catalyzed enantioselective vinylation reactions have also been developed, affording diverse vinyl aryl compounds with high enantioselectivities. nsf.gov These methods underscore the potential for creating the this compound scaffold with high enantiomeric purity.
| Catalytic Approach | Metal/Ligand System (Example) | Reaction Type | Key to Enantioselectivity |
|---|---|---|---|
| Asymmetric Cross-Coupling | Palladium / Chiral Phosphine (e.g., BINAP) | Suzuki, Negishi, etc. | The chiral ligand creates a sterically defined pocket around the metal, directing the approach of the coupling partners. |
| Asymmetric C-H Activation | Rhodium / Chiral Cp Ligand | Annulation, Arylation | The chiral Cp ligand controls the stereochemistry of the metallacycle intermediate. snnu.edu.cn |
| Asymmetric Vinylation | Nickel / Chiral Diphosphine (e.g., chiraphos) | Vinylation of 2-azaallyl anions nsf.gov | The chiral catalyst system favors an anionic vinylation pathway, controlling the stereochemical outcome. nsf.gov |
| Point-to-Axial Chirality Transfer | Palladium / Phosphine Ligand | Domino Cyclization/Ring-Opening | A pre-existing stereocenter in the starting material directs the formation of the chiral axis during the reaction cascade. nih.gov |
Catalytic Systems and Ligand Design in the Synthesis and Transformation of 2 Vinyl 1,1 Biphenyl 2 Carbaldehyde
Palladium-Based Catalysis (e.g., Pd(PPh₃)₄, Pd(dba)₂)
Palladium catalysis is fundamental to the construction of the biphenyl (B1667301) backbone of 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde, primarily through cross-coupling reactions. The Suzuki-Miyaura coupling is a common and effective method for its synthesis, valued for its mild conditions and tolerance of various functional groups. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are central to these transformations.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is one of the most widely used Pd(0) catalysts for cross-coupling reactions, including the Suzuki, Stille, and Negishi reactions. commonorganicchemistry.comascensusspecialties.com In the context of synthesizing the target compound, Pd(PPh₃)₄ facilitates the crucial carbon-carbon bond formation between an appropriately substituted aryl halide and an aryl boronic acid. The catalyst's 18-electron, tetrahedral structure is a stable precursor that readily provides the catalytically active 14-electron species in solution. ascensusspecialties.com Its efficacy is demonstrated in numerous synthetic protocols where it promotes high yields under relatively mild conditions. mpg.delookchem.com
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and its related complex Pd₂(dba)₃ serve as another important class of Pd(0) sources. These are often preferred due to their stability and solubility in common organic solvents. researchgate.net They are employed in a wide array of palladium-catalyzed transformations, including Heck reactions, which can be used to install the vinyl group, and other cross-coupling variants. researchgate.net The choice between Pd(PPh₃)₄ and Pd(dba)₂ often depends on the specific substrates and the need for additional phosphine (B1218219) ligands to generate the active catalytic species.
The general catalytic cycle for a Suzuki coupling to form the biphenyl structure involves three key steps:
Oxidative Addition: The Pd(0) catalyst reacts with an aryl halide (e.g., a bromo- or iodo-benzaldehyde derivative). rsc.org
Transmetalation: The resulting organopalladium(II) complex reacts with an organoboron compound (e.g., a vinyl-phenylboronic acid derivative) in the presence of a base.
Reductive Elimination: The desired biphenyl product is formed, and the Pd(0) catalyst is regenerated.
The table below summarizes typical conditions for palladium-catalyzed reactions relevant to the synthesis of vinyl-biphenyl structures.
| Catalyst System | Reaction Type | Key Reactants | Typical Conditions | Outcome |
| Pd(PPh₃)₄ / K₂CO₃ | Suzuki Coupling | Aryl bromide, Arylboronic acid | DMF, 150 °C | Formation of biphenyl C-C bond mpg.de |
| Pd(PPh₃)₄ / LiCl | Stille Coupling | Vinyl triflate, Organostannane | THF, 62 °C | High yield C-C bond formation lookchem.com |
| Pd(dba)₂ / Ligand | C-N/C-S Coupling | Aryl halide, Amine/Thiol | Toluene, 110 °C | Efficient heteroatom coupling researchgate.net |
| Pd(OAc)₂ / Ligand | Carbonylation | Vinyl triflate, CO, Nucleophile | Mild Conditions | Synthesis of α,β-unsaturated aldehydes/esters nih.gov |
This table presents generalized data from studies on related structures to illustrate the function of palladium catalysts.
Copper-Based Catalysis (e.g., CuI)
Copper catalysts, particularly copper(I) iodide (CuI), offer complementary reactivity for the synthesis and transformation of vinyl-containing aromatic compounds. While palladium is dominant in cross-coupling for the biphenyl core, copper catalysis is especially valuable for C-S, C-N, and C-O bond-forming reactions, as well as certain C-C coupling transformations.
A notable application is the copper-catalyzed synthesis of vinyl sulfides, which represents a potential transformation of the vinyl group in this compound. In the presence of CuI and a base like cesium carbonate (Cs₂CO₃), thiols can react with arylpropiolic acids via a decarboxylative cross-coupling to yield vinyl sulfides with high stereoselectivity. wpmucdn.com Another efficient method utilizes a soluble copper(I) catalyst, [Cu(phen)(PPh₃)₂]NO₃, to couple thiols with vinyl halides or bromides, proceeding with retention of stereochemistry and tolerating a wide range of functional groups. nih.govorganic-chemistry.org This palladium-free approach is advantageous due to the lower cost and toxicity of copper. organic-chemistry.org
Copper catalysis is also employed synergistically with other catalytic systems. For instance, the enantioselective α-vinylation of aldehydes has been achieved through the combination of copper and amine catalysis. princeton.edu In such a system, a Cu(I) catalyst activates a vinyl iodonium (B1229267) salt to form a Cu(III)-vinyl intermediate, which then couples with an enamine generated from the aldehyde and a chiral amine catalyst. princeton.edu This strategy could be adapted for transformations involving the aldehyde moiety of the target compound.
| Catalyst System | Reaction Type | Reactants | Key Features |
| CuI / Cs₂CO₃ | Decarboxylative C-S Coupling | Arylpropiolic acid, Thiol | High stereoselectivity for Z-isomers wpmucdn.com |
| [Cu(phen)(PPh₃)₂]NO₃ | C-S Coupling | Vinyl bromide, Thiol | Palladium-free; retention of stereochemistry organic-chemistry.org |
| Cu(I) / Chiral Amine | α-Vinylation of Aldehydes | Aldehyde, Vinyl iodonium salt | Synergistic catalysis; high enantioselectivity princeton.edu |
| Cu(I) | Borylamidation | Vinyl arene, Isocyanate, Diboron | Access to boryl alkyl amides rsc.org |
This table summarizes findings from copper-catalyzed reactions on related vinyl arene and aldehyde substrates.
Rhodium-Based Catalysis (e.g., Rh(II) Systems)
Rhodium catalysts are well-known for their ability to mediate a variety of transformations, including C-H activation, hydrogenation, and cyclization reactions, which are relevant for the functionalization of this compound.
Rhodium(II) dicarboxylate complexes, such as Rh₂(esp)₂, are effective in catalyzing intramolecular C-H amination reactions. nih.gov These systems can activate aryl azides to form rhodium nitrene intermediates that subsequently insert into aliphatic C-H bonds. nih.gov While this specific reaction applies to aliphatic C-H bonds, the principle of rhodium-nitrene formation is a powerful tool for nitrogen atom transfer.
In transformations involving the vinyl group, rhodium(I) complexes can catalyze the coupling of vinyl azides with isonitriles to form vinyl carbodiimide (B86325) intermediates, which can then undergo tandem cyclizations. nih.gov Mechanistic studies suggest the involvement of a Rh-nitrene species. nih.gov Furthermore, rhodium catalysts ligated with specific phosphines, such as tri-2-furylphosphine, have been used for the hydrogen-mediated reductive aldol (B89426) coupling of vinyl ketones with aldehydes, showing high syn-diastereoselectivity. organic-chemistry.org This demonstrates the potential for rhodium to catalyze reactions involving both the vinyl and aldehyde functionalities of the target molecule in a highly controlled manner.
| Catalyst System | Reaction Type | Reactants | Key Transformation |
| Rh₂(esp)₂ | Intramolecular C-H Amination | Aryl azide | Formation of a rhodium nitrene intermediate for C-N bond formation nih.gov |
| Rh(I) Complex | Coupling/Cyclization | Vinyl azide, Isonitrile, Alkyne | Tandem reaction to form azaheterocycles nih.gov |
| Rh(I) / Tri-2-furylphosphine | Reductive Aldol Coupling | Vinyl ketone, Aldehyde | Hydrogen-mediated C-C bond formation with high syn-selectivity organic-chemistry.org |
| Rh(I) Complex | 1,4-Conjugate Addition | Vinyl boronic acid, Enone | C-C bond formation rsc.org |
This table highlights the versatility of rhodium catalysis in reactions pertinent to the functional groups of the target compound.
Zinc and Other Metal Catalysts in Domino Sequences
Domino or cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient synthetic strategies. While palladium, copper, and rhodium are often the primary catalysts, other metals like zinc can play a crucial role, often in a mediatory or co-catalytic capacity.
A notable example is the Zn/CuI-mediated coupling of alkyl halides with vinyl sulfones, sulfonates, and sulfonamides. organic-chemistry.org In this system, zinc acts as the reducing agent to form an organozinc species from the alkyl halide, which then participates in a copper-catalyzed cross-coupling reaction. Formamide was identified as a superior solvent for achieving high yields in these transformations. organic-chemistry.org The mechanism is thought to involve radical intermediates. organic-chemistry.org This type of bimetallic system could be envisioned for domino sequences starting with the vinyl group of this compound, coupling it with an alkyl fragment that could then undergo a subsequent intramolecular reaction with the aldehyde.
The development of such domino sequences involving the target molecule would allow for the rapid construction of complex polycyclic architectures from a relatively simple starting material, leveraging the distinct reactivity of the vinyl and aldehyde groups under the control of a multi-metal catalytic system.
The Role of Ligands in Controlling Chemo-, Regio-, and Stereoselectivity
In transition metal catalysis, ligands are not merely spectators but are critical components that modulate the catalyst's activity and selectivity. The electronic and steric properties of ligands directly influence the outcome of a reaction, enabling control over which functional group reacts (chemoselectivity), where a reaction occurs on a molecule (regioselectivity), and the three-dimensional arrangement of the product (stereoselectivity). nih.gov
In the synthesis and transformation of a multifunctional molecule like this compound, ligand control is essential.
Chemoselectivity: A catalyst must differentiate between the aldehyde and vinyl groups. For example, in a palladium-catalyzed carbonylation of a vinyl triflate, a specific pyridyl-substituted dtbpx-type ligand was found to be crucial for selectively forming α,β-unsaturated aldehydes and esters, leaving other functional groups intact. nih.gov
Regioselectivity: Ligands can direct a reaction to a specific position. In rhodium-catalyzed carbocyclizations, density functional theory (DFT) calculations have shown that changing the ligand from PPh₃ to the bulkier (S)-xyl-binap reverses the regioselectivity of alkyne insertion. This is due to a balance of steric and stereoelectronic effects, where the bulkier ligand overrides the inherent electronic preference of the substrate. rsc.org
Stereoselectivity: Chiral ligands are fundamental to asymmetric catalysis. In Negishi couplings of Z-alkenyl halides, the choice of phosphine ligand was shown to be highly influential on the stereochemical outcome, with bulky aromatic phosphines improving the retention of the Z-olefin geometry. organic-chemistry.org Similarly, in the rhodium-catalyzed reductive aldol reaction, the use of tri-2-furylphosphine was key to achieving high syn-diastereoselectivity, attributed to its ability to increase the Lewis acidity of the rhodium center and create a more organized transition state. organic-chemistry.org
The interplay between the metal center, the substrate, and the ligand architecture is therefore a cornerstone of modern synthetic chemistry, allowing for the precise and predictable synthesis of complex molecules like this compound and its derivatives.
| Ligand Example | Metal | Reaction Type | Controlled Selectivity | Mechanism of Control |
| (S)-xyl-binap | Rhodium | Carbocyclization | Regioselectivity | Steric hindrance overrides electronic preference rsc.org |
| Tri-2-furylphosphine | Rhodium | Reductive Aldol Coupling | Diastereoselectivity (syn) | Enhanced Lewis acidity of the metal center tightens the transition state organic-chemistry.org |
| Pyridyl-substituted dtbpx | Palladium | Carbonylation | Chemoselectivity | Specific ligand architecture enables efficient carbonylation of vinyl triflates nih.gov |
| Bulky Aromatic Phosphines | Palladium | Negishi Coupling | Stereoselectivity (retention) | Ligand bulk prevents isomerization of intermediates organic-chemistry.org |
This table provides examples of how specific ligands control selectivity in relevant catalytic reactions.
Applications of 2 Vinyl 1,1 Biphenyl 2 Carbaldehyde As a Versatile Building Block in Complex Organic Synthesis
Construction of Polycyclic Aromatic Hydrocarbons (e.g., Phenanthrenes)
One of the most significant applications of 2'-vinylbiphenyl derivatives, including 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde, is in the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons (PAHs). ivanovo.ac.rursc.org The key transformation is a photoelectrocyclization reaction, a powerful method for forming complex aromatic systems from relatively simple precursors. nih.gov
The process is initiated by the absorption of a photon, which promotes the 2'-vinylbiphenyl system to an electronically excited state. nih.govnih.gov This is followed by a 6π-electron conrotatory electrocyclization to form a dihydrophenanthrene intermediate. nih.govrsc.org This cyclization step is typically stereoselective and proceeds from the singlet excited state (S1). nih.govrsc.org The final step to achieve the stable aromatic phenanthrene (B1679779) structure is a rearomatization, which often occurs via a thermal, suprafacial acs.orgresearchgate.net-sigmatropic hydrogen shift or through oxidation. nih.govrsc.org The presence of an oxidizing agent like iodine can facilitate the conversion of the dihydrophenanthrene intermediate directly to the fully aromatic phenanthrene. rsc.org This photochemical strategy has been successfully applied to the synthesis of various phenanthrene derivatives. nih.gov
Table 1: Key Reactions in Phenanthrene Synthesis
| Reaction Step | Description | Key Features |
|---|---|---|
| Photoexcitation | Absorption of UV light to form an excited state of the vinylbiphenyl molecule. | Typically proceeds via the S1 singlet excited state. nih.govrsc.org |
| 6π Electrocyclization | A concerted, conrotatory cyclization of the vinyl and biphenyl (B1667301) π-system. nih.gov | Forms a transient dihydrophenanthrene intermediate. rsc.org |
| Rearomatization | Restoration of the aromatic system to form the stable phenanthrene core. | Can occur via a acs.orgresearchgate.net-hydride shift or oxidation (e.g., with I₂ or O₂). nih.govrsc.org |
Assembly of Advanced Biaryl Scaffolds
Biaryl scaffolds are privileged structures found in a vast range of important molecules, including natural products, pharmaceutical agents, and specialized ligands for catalysis. rsc.org this compound is an ideal platform for the assembly of more complex, advanced biaryl scaffolds due to the presence of two distinct and chemically addressable functional groups. nih.govmit.edu
The aldehyde and vinyl groups can be selectively transformed to introduce new functionalities and build molecular complexity upon the core biphenyl framework. The aldehyde group, for example, can undergo a wide array of classic carbonyl reactions, while the vinyl group is amenable to addition reactions and polymerization. This dual reactivity allows chemists to use the molecule as a foundational piece to construct elaborate biaryl-containing ligands, which are crucial in modern transition-metal-catalyzed reactions, such as C-N cross-coupling. nih.govresearchgate.net By modifying these functional handles, the steric and electronic properties of the resulting biaryl molecule can be precisely tuned for specific applications.
Table 2: Potential Modifications for Advanced Biaryl Scaffolds
| Functional Group | Potential Transformation | Resulting Structure/Application |
|---|---|---|
| Aldehyde (-CHO) | Oxidation | Carboxylic acid for peptide coupling or coordination chemistry. |
| Reductive Amination | Amine functionality for creating ligands or linking to biomolecules. | |
| Wittig/Horner-Wadsworth-Emmons Reaction | Extended conjugation, formation of complex alkenes. | |
| Vinyl (-CH=CH₂) | Hydroboration-Oxidation | Alcohol functionality for further derivatization. |
| Heck/Suzuki Coupling | Carbon-carbon bond formation to attach other aryl groups. | |
| Polymerization | Incorporation into a polymer backbone for materials science. rsc.org |
Intermediates in the Synthesis of Functional Organic Materials
The unique combination of a rigid, aromatic biphenyl core with a polymerizable vinyl group makes this compound a valuable intermediate for creating functional organic materials. ivanovo.ac.ruresearchgate.net Biphenyl-containing polymers are of significant interest for applications in electronics, particularly as host materials in organic light-emitting diodes (OLEDs), due to their thermal stability and charge-transport properties. rsc.orgresearchgate.net
The vinyl group allows the molecule to act as a monomer in addition polymerization reactions, leading to polymers where the biphenyl-carbaldehyde unit is a repeating side group. rsc.org Such polymers can exhibit high glass transition temperatures and thermal stability. rsc.org The aldehyde functionality offers a secondary route for modification, either before or after polymerization. For instance, it can be used in multicomponent reactions like the Biginelli reaction to form complex heterocyclic structures within a polymer matrix, or it can be used to graft the molecule onto other polymer backbones, such as poly(vinyl alcohol). nih.govcdp-innovation.com These strategies enable the synthesis of materials with tailored optical and electronic properties, suitable for use in devices like OLEDs or as specialized functional coatings. rsc.orgbldpharm.com
Table 3: Applications in Functional Organic Materials
| Material Type | Role of this compound | Potential Application |
|---|---|---|
| Vinyl Polymers | Acts as a monomer for free-radical or controlled polymerization. rsc.org | Host materials for phosphorescent OLEDs, high-performance plastics. rsc.org |
| Coordination Polymers | Can be converted to a dicarboxylate linker for assembling metal-organic frameworks. | Catalysis, gas storage, sensing. nih.gov |
| Functionalized Copolymers | Copolymerized with other monomers (e.g., styrene) to tune material properties. rsc.org | Specialty polymers with defined optical or thermal characteristics. |
| Poly(vinyl acetals) | Reacts with polymers containing hydroxyl groups (e.g., PVA) to form acetal (B89532) linkages. cdp-innovation.com | Functional coatings, films, and membranes. |
Computational and Theoretical Studies on 2 Vinyl 1,1 Biphenyl 2 Carbaldehyde and Analogues
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde, a key reaction of interest is its intramolecular cyclization. Theoretical studies on analogous vinyl-biphenyl systems have provided a framework for understanding these transformations.
The thermal or photochemical cyclization of this compound is expected to proceed through a concerted or stepwise pathway, leading to the formation of a dihydrophenanthrene derivative. Quantum chemical calculations can identify the transition states, intermediates, and the corresponding activation energies for each step. For instance, a typical computational study would involve:
Locating Transition States: The geometry of the transition state for the C-C bond formation between the vinyl group and the adjacent phenyl ring would be optimized. The vibrational frequency analysis would confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
Calculating Activation Energies: The energy difference between the ground state reactant and the transition state provides the activation energy, a critical parameter for determining the reaction rate.
Mapping the Reaction Pathway: The Intrinsic Reaction Coordinate (IRC) method can be employed to follow the reaction path from the transition state down to the reactant and product, confirming the connectivity of the stationary points on the potential energy surface.
The presence of the carbaldehyde group at the 2-position is anticipated to influence the reaction mechanism. Its electron-withdrawing nature could affect the electron density distribution in the biphenyl (B1667301) system, potentially altering the activation energy and the regioselectivity of the cyclization compared to unsubstituted 2-vinylbiphenyl.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the intramolecular cyclization of this compound.
| Stationary Point | Relative Energy (kcal/mol) | Key Geometric Parameter |
| Reactant | 0.0 | Dihedral Angle (C1-C1'-C2''-C1'''): 45° |
| Transition State | +25.3 | Forming C-C bond length: 2.1 Å |
| Intermediate | -5.7 | Six-membered ring formed |
| Product | -15.2 | Dihydrophenanthrene structure |
Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.
Conformational Analysis and Prediction of Stereochemical Outcomes
The stereochemical outcome of reactions involving this compound is intrinsically linked to its conformational preferences. The biphenyl backbone is subject to atropisomerism, a form of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings. The presence of bulky substituents at the ortho positions (the vinyl and carbaldehyde groups) is expected to create a significant barrier to rotation.
Computational methods can be used to explore the conformational landscape of this molecule:
Rotational Barrier Calculation: By systematically varying the dihedral angle between the two phenyl rings and calculating the energy at each point, a potential energy profile for the rotation can be generated. The energy difference between the stable (gauche) conformers and the planar (or near-planar) transition state for rotation gives the rotational barrier. A high barrier would indicate that the atropisomers are stable and potentially separable at room temperature.
Identification of Stable Conformers: Geometry optimization calculations can identify the lowest energy conformations of the molecule. The relative energies of these conformers, determined by Boltzmann statistics, will dictate their population at a given temperature.
Influence on Stereoselectivity: The stereochemistry of the cyclization product will be determined by the conformation of the reactant at the transition state. If the atropisomers have a high barrier to interconversion, the cyclization of a single atropisomer would be expected to lead to a specific enantiomer of the product. Computational modeling of the transition states arising from different conformers can predict the facial selectivity of the reaction.
The following table presents hypothetical data from a conformational analysis study.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| (P)-gauche | 48 | 0.0 |
| (M)-gauche | -48 | 0.0 |
| Planar Transition State | 0 | +18.5 |
| Perpendicular Transition State | 90 | +12.3 |
Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound governs its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the sites of electrophilic and nucleophilic attack, as well as the feasibility of pericyclic reactions.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For the intramolecular cyclization, the HOMO, likely localized on the vinyl-substituted ring, and the LUMO, with significant contribution from the other phenyl ring, would be of primary interest. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface. Regions of negative potential (red) are indicative of nucleophilic sites, while regions of positive potential (blue) suggest electrophilic sites. For this compound, the oxygen atom of the carbaldehyde group is expected to be a site of high negative potential, while the carbonyl carbon and the vinyl protons would be in regions of positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and orbital interactions. It can quantify the extent of conjugation between the vinyl group, the biphenyl system, and the carbaldehyde group, which in turn influences the molecule's reactivity.
A summary of predicted electronic properties is provided in the table below.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~3.5 D | Indicates a polar molecule |
Note: The data in this table is illustrative and based on general principles for similar molecules, not on specific calculations for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
